N-Acetylhexanamide
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Overview
Description
N-Acetylhexanamide is an organic compound with the molecular formula C8H15NO2. It is a derivative of hexanamide, where an acetyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetylhexanamide can be synthesized through the acetylation of hexanamide. One common method involves reacting hexanamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the mixture being heated to around 60-70°C for several hours .
Industrial Production Methods
In an industrial setting, this compound can be produced using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The process involves the same reactants but is optimized for large-scale production, ensuring consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Acetylhexanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-acetylhexanoic acid.
Reduction: Reduction of this compound can yield hexylamine.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: N-Acetylhexanoic acid.
Reduction: Hexylamine.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
N-Acetylhexanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a model compound in studies of amide bond formation and hydrolysis.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and as a stabilizer in certain chemical processes.
Mechanism of Action
The mechanism of action of N-Acetylhexanamide involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze the hydrolysis of amide bonds. This interaction can lead to the formation of hexanoic acid and acetic acid, which can further participate in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-Acetylbenzamide
- N-Acetylbutanamide
- N-Acetylpentanamide
Comparison
N-Acetylhexanamide is unique due to its specific chain length and the presence of an acetyl group. Compared to N-Acetylbenzamide, which has an aromatic ring, this compound is more flexible and less rigid. This flexibility can influence its reactivity and interactions with other molecules .
Properties
CAS No. |
10601-70-4 |
---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
N-acetylhexanamide |
InChI |
InChI=1S/C8H15NO2/c1-3-4-5-6-8(11)9-7(2)10/h3-6H2,1-2H3,(H,9,10,11) |
InChI Key |
KHTWNDPBXXOFMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(=O)C |
Origin of Product |
United States |
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